

Application Note: High-Purity Synthesis of 2-(3-aminophenoxy)-N-ethylacetamide

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Compound of Interest

Compound Name: 2-(3-aminophenoxy)-N-ethylacetamide

CAS No.: 926221-29-6

Cat. No.: B3306126

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Executive Summary & Strategic Rationale

This application note details a robust, scalable experimental protocol for the synthesis of **2-(3-aminophenoxy)-N-ethylacetamide**. While direct alkylation of 3-aminophenol is theoretically possible, it frequently results in chemoselectivity issues (O- vs. N-alkylation) and difficult purification profiles.

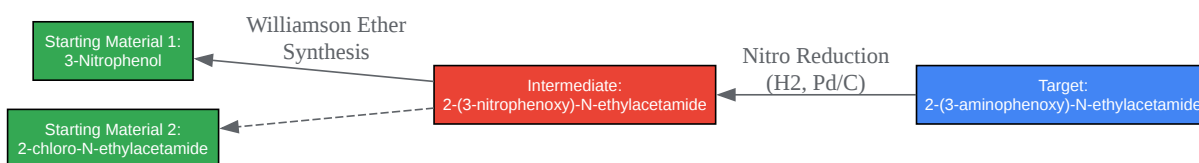
To ensure Scientific Integrity and high purity suitable for drug development assays (e.g., sodium channel inhibition, linker chemistry), this guide utilizes a Nitro-Precursor Route. This strategy masks the nucleophilic aniline moiety as a nitro group during the alkylation step, guaranteeing exclusive O-alkylation and eliminating the formation of N-alkylated impurities.

Retrosynthetic Analysis

The synthesis is deconstructed into two chemically distinct phases:

- Chemoselective O-Alkylation: Reaction of 3-nitrophenol with 2-chloro-N-ethylacetamide to form the ether linkage.

- Functional Group Interconversion: Catalytic hydrogenation of the nitro group to the target amine.



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Figure 1: Retrosynthetic strategy prioritizing chemoselectivity via a nitro-intermediate.

Experimental Protocol

Phase 1: Synthesis of 2-(3-nitrophenoxy)-N-ethylacetamide

Objective: Create the ether backbone while avoiding side reactions. Principle: Williamson Ether Synthesis using a weak base to deprotonate the phenol without hydrolyzing the amide.

Materials & Reagents

Reagent	MW (g/mol)	Equiv.[1][2][3] [4][5][6][7]	Mass/Vol	Role
3-Nitrophenol	139.11	1.0	13.9 g	Nucleophile
2-Chloro-N-ethylacetamide	121.57	1.1	13.4 g	Electrophile
Potassium Carbonate (K ₂ CO ₃)	138.21	1.5	20.7 g	Base
Potassium Iodide (KI)	166.00	0.1	1.66 g	Catalyst (Finkelstein)
Acetonitrile (MeCN)	-	-	150 mL	Solvent

Step-by-Step Methodology

- Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.^[8]
- Solubilization: Charge the flask with 3-Nitrophenol (13.9 g) and Acetonitrile (150 mL). Stir until fully dissolved.
- Deprotonation: Add K_2CO_3 (20.7 g) in a single portion. The suspension may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
 - Expert Insight: Using K_2CO_3 instead of NaOH prevents hydrolysis of the amide bond in the electrophile.
- Addition: Add 2-chloro-N-ethylacetamide (13.4 g) and KI (1.66 g).
 - Mechanism:^{[1][4][5][8][9]} KI facilitates the in situ conversion of the alkyl chloride to the more reactive alkyl iodide.
- Reaction: Heat the mixture to reflux (approx. 82°C) for 6–8 hours.
 - Monitoring: Check reaction progress via TLC (Mobile Phase: 50% EtOAc/Hexanes). The starting phenol ($R_f \sim 0.4$) should disappear, replaced by the less polar product ($R_f \sim 0.6$).
- Workup:
 - Cool the mixture to RT.
 - Filter off the inorganic salts (KCl, K_2CO_3) and rinse the cake with fresh MeCN.
 - Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude solid.
 - Purification: Recrystallize from Ethanol/Water (9:1) or triturate with cold diethyl ether to yield 2-(3-nitrophenoxy)-N-ethylacetamide as a pale yellow solid.

Phase 2: Reduction to 2-(3-aminophenoxy)-N-ethylacetamide

Objective: Selectively reduce the nitro group to an amine without cleaving the ether or amide bonds. Method: Catalytic Hydrogenation (Heterogeneous).

Materials & Reagents

Reagent	Equiv.[2][4][5][9] [10][11][12]	Amount	Role
Nitro Intermediate (from Phase 1)	1.0	10.0 g	Substrate
10% Palladium on Carbon (Pd/C)	10 wt%	1.0 g	Catalyst
Hydrogen Gas (H ₂)	Excess	Balloon/1 atm	Reductant
Methanol (MeOH)	-	100 mL	Solvent

Step-by-Step Methodology

- Safety Check: Ensure all ignition sources are removed. Purge the workspace with nitrogen.
- Loading: In a 250 mL RBF, dissolve the Nitro Intermediate (10.0 g) in Methanol (100 mL).
- Catalyst Addition: Carefully add 10% Pd/C (1.0 g).
 - Caution: Pd/C can be pyrophoric when dry. Add it to the wet solution or wet it with a small amount of water first.
- Hydrogenation:
 - Seal the flask with a septum.
 - Purge the headspace with Nitrogen (3x) then Hydrogen (3x) using a balloon setup.
 - Stir vigorously at RT under H₂ atmosphere (balloon pressure) for 4–6 hours.
- Monitoring: Monitor via TLC. The yellow nitro spot will disappear, and a fluorescent blue spot (amine) will appear at a lower R_f (due to amine polarity).
- Workup:

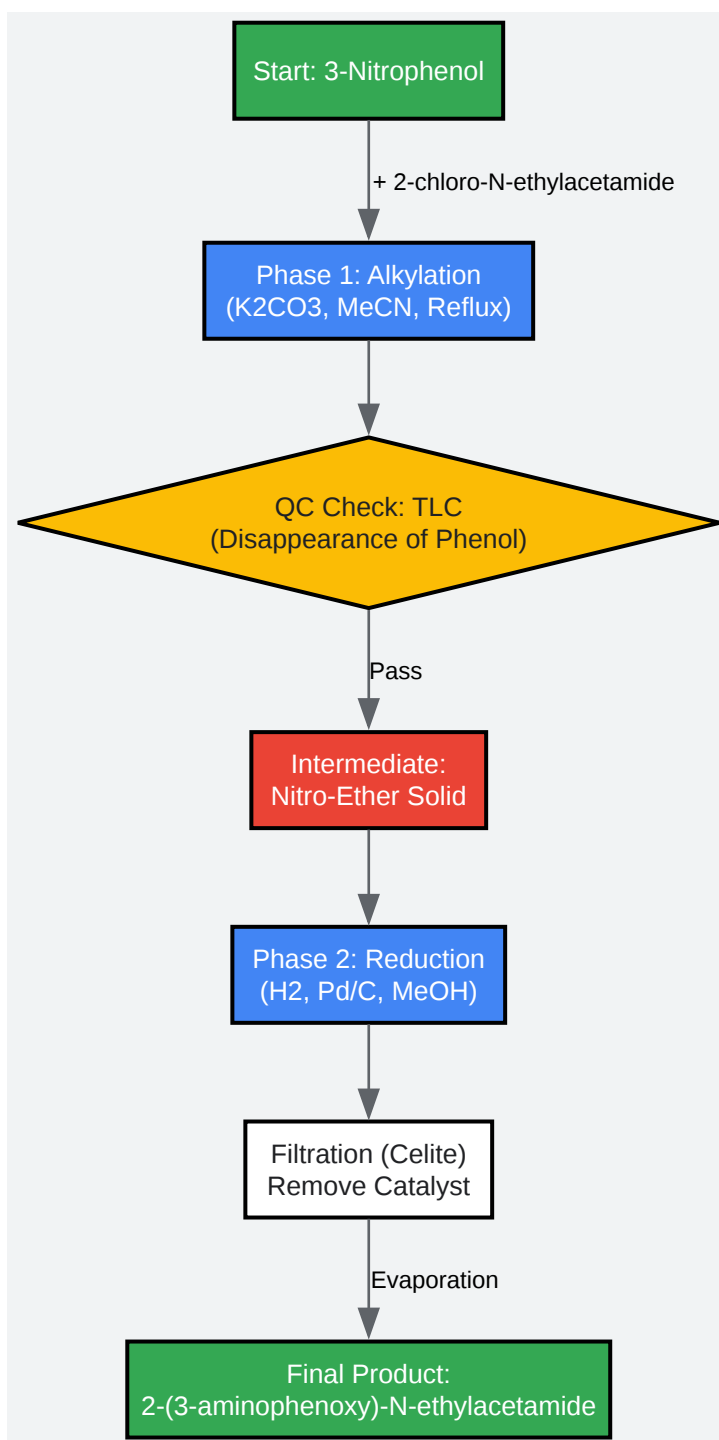
- Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Do not let the filter cake dry out completely to prevent fire hazards.
- Wash the Celite pad with Methanol.
- Concentrate the filtrate to dryness.
- Final Purification: The product is typically pure enough for use (>95%). If necessary, recrystallize from Isopropanol or purify via flash chromatography (DCM:MeOH 95:5).

Analytical Validation (Self-Validating System)

To confirm the identity and purity of **2-(3-aminophenoxy)-N-ethylacetamide**, compare your results against these expected parameters.

Technique	Expected Signal	Structural Assignment
MS (ESI+)	m/z 195.1 [M+H] ⁺	Molecular Ion (MW 194.1)
¹ H NMR (DMSO-d ₆)	δ 1.05 (t, 3H)	Ethyl CH ₃
	δ 3.15 (m, 2H)	Ethyl CH ₂
	δ 4.30 (s, 2H)	O-CH ₂ -CO
	δ 5.10 (br s, 2H)	Ar-NH ₂ (Exchangeable)
	δ 6.0 - 7.0 (m, 4H)	Aromatic Protons (3-sub pattern)
	δ 8.05 (br t, 1H)	Amide NH
Appearance	Off-white to beige solid	Oxidation of amines can darken color over time.

Workflow Diagram



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Figure 2: Operational workflow from starting material to final isolated product.

Safety & Handling

- Alkylating Agents: 2-chloro-N-ethylacetamide is a potential alkylating agent. Handle with gloves and in a fume hood to avoid contact with skin or DNA.
- Nitro Compounds: 3-Nitrophenol is toxic and can cause methemoglobinemia.
- Hydrogenation: H₂ gas is highly flammable. Pd/C is pyrophoric. Ensure proper grounding and inert gas purging.

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